An In-depth Technical Guide to 3-(aminomethyl)benzo[c]oxaborol-1(3H)-ol: A Novel Leucyl-tRNA Synthetase Inhibitor
An In-depth Technical Guide to 3-(aminomethyl)benzo[c]oxaborol-1(3H)-ol: A Novel Leucyl-tRNA Synthetase Inhibitor
An In-depth Technical Guide to 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol: A Novel Leucyl-tRNA Synthetase Inhibitor
Introduction
The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Within this landscape, boron-containing compounds, and specifically the benzoxaborole scaffold, have garnered significant attention. This guide provides a comprehensive technical overview of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol, a promising member of this class. This document will delve into its chemical structure, physicochemical properties, synthesis, biological activity, and mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol is a heterocyclic organic compound featuring a fused benzene and oxaborole ring system. The key structural feature is the boron atom integrated into the five-membered ring, which is crucial for its biological activity.
Chemical Structure
The chemical structure of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol is presented below:
Figure 1. 2D Chemical Structure of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol.[3]
Physicochemical Data
A summary of the key physicochemical properties of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol is provided in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted. The compound is often supplied as a hydrochloride salt to improve its stability and solubility.
| Property | Value | Source |
| IUPAC Name | (1-hydroxy-3H-2,1-benzoxaborol-3-yl)methanamine | PubChem[3] |
| Molecular Formula | C₈H₁₀BNO₂ | PubChem[3] |
| Molecular Weight | 162.98 g/mol | PubChem[3] |
| CAS Number | 1093644-03-1 | PubChem[3] |
| Physical Form | Powder or crystals (for hydrochloride salt) | Sigma-Aldrich |
| Solubility | No specific data available for the free base. The hydrochloride salt is expected to have higher aqueous solubility. | |
| Melting Point | No specific data available. For the related unsubstituted benzo[c][1][2]oxaborol-1(3H)-ol, the melting point is 95-100 °C. | iChemical[4] |
Synthesis of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol
The synthesis of 3-substituted benzoxaboroles is generally achieved through a convenient one-pot reaction involving the condensation of a corresponding (2-formylphenyl)boronic acid with an amine.[5] This approach is efficient and avoids the need for extensive purification of intermediates.
Synthesis of the Precursor: (2-formylphenyl)boronic acid
The key precursor, (2-formylphenyl)boronic acid, can be synthesized via several established methods. One common approach involves a Grignard reaction with a protected bromoaromatic compound followed by reaction with a trialkyl borate.[6] Another method utilizes a directed ortho-metalation strategy.[1][7]
Experimental Protocol: Synthesis of (2-formylphenyl)boronic acid (Illustrative)
Disclaimer: This is a representative protocol based on established literature. Specific conditions may require optimization.
-
Protection of the Aldehyde: The aldehyde group of 2-bromobenzaldehyde is first protected, for example, as a diethyl acetal, to prevent unwanted side reactions.
-
Grignard Reaction: The protected 2-bromobenzaldehyde is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent.
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Borylation: The Grignard reagent is then added dropwise to a cooled solution (-78 °C) of triisopropyl borate in anhydrous THF.
-
Hydrolysis: After the reaction is complete, the mixture is quenched with an acid (e.g., HCl) to hydrolyze the borate ester and the protecting group, yielding (2-formylphenyl)boronic acid.
-
Purification: The crude product is then purified, for instance, by recrystallization from a suitable solvent system.[6]
Synthesis of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol
With the (2-formylphenyl)boronic acid precursor in hand, the final product can be synthesized.
Experimental Protocol: Synthesis of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol
Disclaimer: This is a representative protocol based on established literature. Specific conditions may require optimization.
-
Reaction Setup: (2-formylphenyl)boronic acid is dissolved in a suitable solvent, such as diethyl ether, in a reaction vessel under ambient conditions.[5]
-
Amine Addition: A solution of methanamine (or a suitable precursor like ammonium chloride with a base) in the same solvent is added to the solution of the boronic acid.
-
Reaction and Precipitation: The reaction mixture is stirred at room temperature. The formation of the product, which may have low solubility in the reaction solvent, can lead to its precipitation, driving the reaction to completion.[5]
-
Isolation and Purification: The solid product is collected by filtration, washed with fresh solvent, and dried. Further purification can be achieved by recrystallization if necessary.
Caption: A simplified workflow for the synthesis of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol.
Biological Activity and Mechanism of Action
The benzoxaborole class of compounds, including 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol, exhibits a novel mechanism of antimicrobial action by targeting an essential enzyme in protein synthesis: leucyl-tRNA synthetase (LeuRS).
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Leucyl-tRNA synthetase is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. Benzoxaboroles inhibit this enzyme through a unique "oxaborole tRNA-trapping" (OBORT) mechanism.[1][6]
The boron atom in the benzoxaborole ring forms a covalent adduct with the 3'-terminal ribose of the tRNA molecule within the editing site of the LeuRS enzyme.[2] This effectively traps the tRNA in a non-productive complex, preventing the release of the leucyl-tRNA and thereby halting protein synthesis, which ultimately leads to cell death.
Caption: The mechanism of action of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol via inhibition of leucyl-tRNA synthetase.
Antimicrobial Spectrum
Research into 3-aminomethyl benzoxaboroles has demonstrated their potential as broad-spectrum antimicrobial agents. Specifically, (S)-3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol hydrochloride, referred to as ABX, has shown activity against Gram-negative bacteria.
| Organism | MIC (µg/mL) |
| E. coli K12 | 2 |
| P. aeruginosa ATCC 27853 | 1 |
| Data from a presentation by Hernandez, V. on "Structure-Guided Discovery of (S)-3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol hydrochloride (ABX): A First in Class Gram-negative Antibacterial".[2] |
This activity against challenging Gram-negative pathogens highlights the potential of this compound in addressing unmet medical needs. Further studies have indicated that other derivatives of 3-aminomethyl benzoxaboroles are active against Mycobacterium tuberculosis.[6]
Safety and Toxicology
The safety profile of a drug candidate is of paramount importance. While specific comprehensive toxicological studies on 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol are not widely published, information on its hydrochloride salt and the broader class of benzoxaboroles is available.
The hydrochloride salt of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][8] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.
Genotoxicity studies on several enzyme-inhibiting benzoxaboroles, including the antifungal agent tavaborole, have shown no evidence of genetic toxicity.[9] This suggests that the benzoxaborole scaffold itself may not be inherently genotoxic.
Conclusion
3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol is a promising antimicrobial agent from the benzoxaborole class. Its unique mechanism of action, targeting the essential enzyme leucyl-tRNA synthetase, makes it an attractive candidate for overcoming existing drug resistance mechanisms. The straightforward synthesis and demonstrated activity against Gram-negative bacteria underscore its potential for further development. As with any novel compound, continued research into its efficacy, safety, and pharmacokinetic profile is essential to fully realize its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate this important molecule.
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3H-benzo[c][1][2]oxaborol-1-ol and its important derivatives with antimicrobial activity. ResearchGate. Available at: [Link]
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